![molecular formula C4H11NO B1281174 3-Aminobutan-1-ol CAS No. 2867-59-6](/img/structure/B1281174.png)
3-Aminobutan-1-ol
Overview
Description
3-Aminobutan-1-ol, also known as 3-Amino-1-butanol, is a chemical compound with the molecular formula C4H11NO . It is used as an intermediate in the preparation of compounds having HIV integrase inhibitory activity .
Synthesis Analysis
The synthesis of ®-3-aminobutanol involves a three/four-step synthetic protocol using 4-Hydroxy 2-butanone as the starting material. The initial formation of oxime with hydroxyl amine is followed by the replacement of developed lithium aluminum hydride (LAH) for the reduction of oxime using Raney ‘Ni’. This provides the enantiomeric mixture of 3-aminobutanol in about 85-90% yield . Another method involves the reduction of ®-3-aminobutanoic acid using the low-cost reducing agent sodium aluminum hydride .
Molecular Structure Analysis
The molecular structure of 3-Aminobutan-1-ol consists of 4 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The molecular weight is 89.14 g/mol .
Physical And Chemical Properties Analysis
3-Aminobutan-1-ol has a molecular weight of 89.14 g/mol. It has a density of 0.9±0.1 g/cm³, a boiling point of 168.3±13.0 °C at 760 mmHg, and a flash point of 55.6±19.8 °C .
Scientific Research Applications
Synthesis of Chiral Amines
3-Aminobutan-1-ol: is utilized in the synthesis of chiral amines, which are crucial in the production of various pharmaceuticals. The compound serves as a precursor for short-chain chiral amines, which are key components in the chemical industry .
Production of HIV Integrase Inhibitors
This compound plays a significant role as an intermediate in the synthesis of HIV integrase inhibitors such as Elvitegravir and Dolutegravir. These inhibitors are essential in the treatment of HIV and represent a major advancement in antiretroviral therapy .
Biocatalytic Reductive Amination
In biocatalysis, 3-Aminobutan-1-ol is used for reductive amination processes. This involves the conversion of ketones and aldehydes into their corresponding amines, which is a fundamental step in the synthesis of various bioactive compounds .
Development of Agrochemicals
The structural motif of 3-Aminobutan-1-ol is found in certain agrochemicals. It is used as a building block for the synthesis of herbicides and pesticides, contributing to the development of more effective agricultural products .
Asymmetric Synthesis
3-Aminobutan-1-ol: is employed as a chiral auxiliary or ligand in asymmetric synthesis. This application is critical for creating enantiomerically pure substances, which are important for the development of specific and potent pharmaceutical agents .
Material Science Research
In material science, 3-Aminobutan-1-ol is explored for its potential applications in the synthesis of new materials. Its properties can be leveraged to create polymers with unique characteristics for industrial use .
Chemical Synthesis
This compound is also a valuable reagent in chemical synthesis. It is used to introduce amino functionalities into molecular structures, which is a common requirement in the synthesis of complex organic molecules .
Analytical Chemistry
In analytical chemistry, 3-Aminobutan-1-ol can be used as a standard or reference compound. It helps in the calibration of instruments and the validation of analytical methods, ensuring the accuracy and reliability of chemical analyses .
Mechanism of Action
Target of Action
3-Aminobutan-1-ol is a key building block in the synthesis of various pharmaceutical compounds . .
Mode of Action
It is primarily used as a building block in the synthesis of more complex molecules, such as Dolutegravir, an anti-HIV drug
Pharmacokinetics
Its lipophilicity (Log Po/w) is 1.22, indicating that it may have good membrane permeability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Aminobutan-1-ol. For example, it should be stored and handled carefully to avoid contact with strong oxidizing agents and acidic substances . It is also recommended to avoid direct contact with skin and eyes, and to avoid inhaling its vapor or spray .
Safety and Hazards
3-Aminobutan-1-ol can cause severe skin burns and eye damage. It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and appropriate personal protective equipment should be worn. In case of contact, immediate medical attention is required .
properties
IUPAC Name |
3-aminobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(5)2-3-6/h4,6H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMZSYQMSHMXLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480280 | |
Record name | 3-aminobutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminobutan-1-ol | |
CAS RN |
2867-59-6 | |
Record name | 3-Amino-1-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2867-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-aminobutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Reaction products of 4-hydroxy-2-butanone and ammonia and hydrogen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.227.538 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Amino-1-butanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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